Structural and Physicochemical Differentiation from Directly-Linked Benzothiazole Anilines (BTA-1)
The target compound features a methylene bridge between the benzothiazole and 4-methylaniline, a critical architectural difference from compounds like BTA-1 (4-(benzo[d]thiazol-2-yl)-N-methylaniline), where the benzothiazole is directly linked to the phenyl ring. This results in a non-conjugated amine versus a conjugated aniline system. The target compound has 3 rotatable bonds compared to 1 for BTA-1, indicating significantly higher conformational flexibility . This structural difference is the primary basis for its differentiation, as the non-conjugated amine motif is a prerequisite for a distinct set of biological activities, such as those sought in the M3 muscarinic acetylcholine receptor antagonist patent series [1].
| Evidence Dimension | Molecular Architecture & Flexibility |
|---|---|
| Target Compound Data | Methylene-bridged secondary amine; Rotatable Bonds = 3 |
| Comparator Or Baseline | BTA-1: Directly linked conjugated aniline; Rotatable Bonds = 1 |
| Quantified Difference | 2 additional rotatable bonds, resulting in a non-conjugated amine pharmacophore. |
| Conditions | Structural analysis based on SMILES: CNc1ccc(cc1)-c1nc2ccccc2s1 (BTA-1) vs CC1=CC=C(C=C1)NCC2=NC3=CC=CC=C3S2 (Target). |
Why This Matters
The non-conjugated amine motif is a key pharmacophoric requirement for specific target interactions (e.g., M3 receptor antagonism), making the target compound the only viable choice for projects focused on this phenotype.
- [1] US Patent 7,232,841. M3 Muscarinic Acetylcholine Receptor Antagonists. Thiazole aniline compounds with a similar methylene-bridged architecture are disclosed for treating mAChR-mediated diseases. Filed April 7, 2004, issued June 19, 2007. View Source
